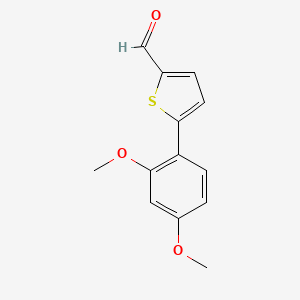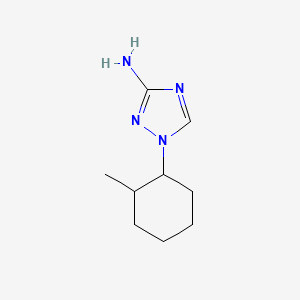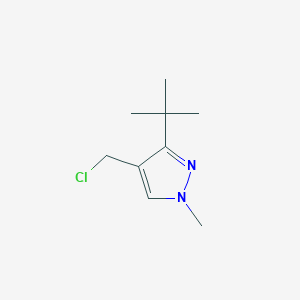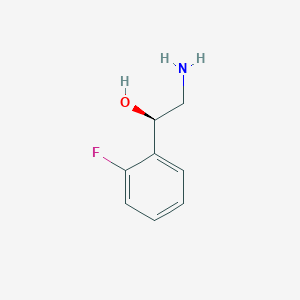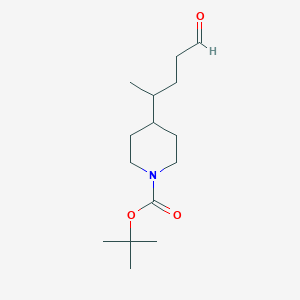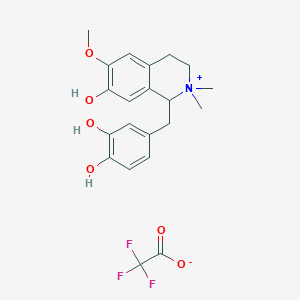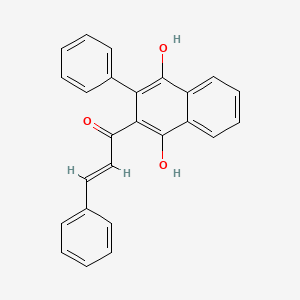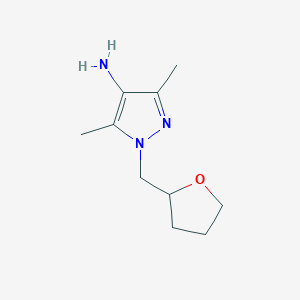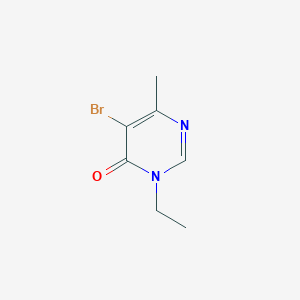
5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with the molecular formula C7H9BrN2O. It belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. A green and efficient method for synthesizing dihydropyrimidinones involves using Montmorillonite-KSF as a reusable and heterogeneous catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dihydropyrimidinones, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Dihydropyrimidinones, including this compound, are investigated for their potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in cancer cells, it may interfere with cell proliferation and induce apoptosis through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(2-methanesulfonylethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- 5-Bromo-3,6-dimethyl-3,4-dihydropyrimidin-4-one
Uniqueness
5-Bromo-3-ethyl-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
5-bromo-3-ethyl-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C7H9BrN2O/c1-3-10-4-9-5(2)6(8)7(10)11/h4H,3H2,1-2H3 |
InChI Key |
MOZJBLAAIXQUTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=C(C1=O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




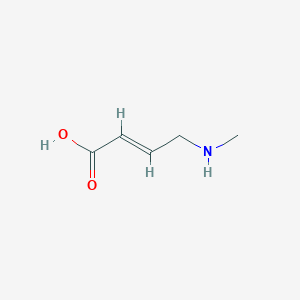

![Methyl[1-(pyrimidin-2-yl)ethyl]amine](/img/structure/B13077137.png)
